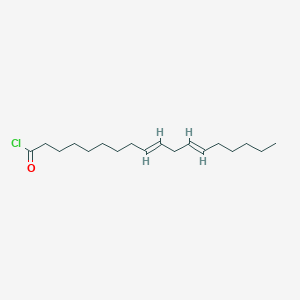

Linoleoyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Linoleoyl chloride, also known as 9,12-octadecadienoyl chloride, is an organic compound with the chemical formula C18H31ClO. It is a yellow to yellow-brown liquid with a pungent odor. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of fatty acyl derivatives .

准备方法

Linoleoyl chloride is typically synthesized by reacting linoleic acid with thionyl chloride or oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Linoleic acid+Thionyl chloride→Linoleoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial production methods involve similar processes but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield .

化学反应分析

Linoleoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form linoleic acid and hydrogen chloride.

Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.

Common reagents used in these reactions include alcohols, amines, and water. The major products formed are esters, amides, and carboxylic acids .

科学研究应用

Chemical Synthesis

Linoleoyl chloride serves as a reagent for synthesizing fatty acyl derivatives, which are crucial intermediates in the production of various chemicals. Its reactive nature allows it to participate in acylation reactions, facilitating the formation of complex organic molecules.

Biological Studies

In biological research, this compound is utilized to study lipid metabolism and the synthesis of biologically active lipids. Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities. Research indicates that compounds derived from this compound may modulate lipid profiles and influence cellular signaling pathways .

Medical Applications

This compound has been explored for its potential in developing antimicrobial agents. Its derivatives have shown promise in treating infections due to their ability to disrupt bacterial membranes . Additionally, research into its anti-inflammatory properties suggests potential applications in treating conditions like arthritis .

Industrial Use

In the industrial sector, this compound is employed in producing coatings, resins, and other chemical products. Its unique reactivity makes it suitable for formulating products that require specific chemical properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound derivatives against various bacterial strains. Results indicated significant bactericidal activity, suggesting its potential as a foundation for developing new antimicrobial agents.

Case Study 2: Lipid Metabolism Research

Research focusing on lipid metabolism utilized this compound to synthesize specific lipid derivatives that were then tested for their effects on cellular signaling pathways associated with inflammation. The findings revealed that certain derivatives could effectively modulate inflammatory responses in vitro.

作用机制

The mechanism of action of linoleoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. These reactions are facilitated by the presence of the electron-withdrawing chloride group, which makes the carbonyl carbon more susceptible to nucleophilic attack .

相似化合物的比较

Linoleoyl chloride is similar to other fatty acyl chlorides, such as oleoyl chloride and stearoyl chloride. its unique structure, with two double bonds in the fatty acid chain, imparts distinct chemical and physical properties. For example, this compound is more reactive than stearoyl chloride due to the presence of the double bonds, which can participate in additional chemical reactions .

Similar Compounds

- Oleoyl chloride

- Stearoyl chloride

- Palmitoyl chloride

This compound’s unique reactivity and applications make it a valuable compound in various fields of research and industry.

生物活性

Linoleoyl chloride, a derivative of linoleic acid, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological effects of this compound, including its antimicrobial properties, anti-inflammatory effects, and potential applications in drug delivery systems.

This compound is synthesized from linoleic acid through the reaction with oxalyl chloride. This compound features a long-chain fatty acid structure with a reactive acyl chloride group, which makes it suitable for various chemical modifications and applications in biochemistry and pharmacology.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that oleoylamines, which are structurally related to linoleoyl compounds, demonstrate activity against both Gram-negative and Gram-positive bacteria. For instance:

- Mechanism of Action : Linoleic acid derivatives disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. This was evidenced by the ability of these compounds to facilitate the penetration of ethidium bromide into bacterial cells, indicating membrane disruption .

- Efficacy : Linoleic acid has been shown to be more effective than saturated fatty acids in inhibiting bacterial growth at lower concentrations. Specifically, linoleic acid was highlighted as the most potent unsaturated fatty acid against Bacillus megaterium and Pseudomonas phaseolicola .

Anti-inflammatory Effects

Recent research has identified this compound's potential as an anti-inflammatory agent:

- Lipid Metabolites : Linoleic acid derivatives, including those formed from this compound, have been associated with reduced inflammation markers in various biological assays. For example, the esterification of linoleic acid with hydroxy fatty acids resulted in compounds that effectively inhibited cytokine secretion in response to lipopolysaccharide (LPS) stimulation .

- Clinical Implications : A study indicated that supplementation with linoleoyl-lysophosphatidylcholine (derived from linoleic acid) could suppress immune-related adverse events in patients undergoing immunotherapy, suggesting a role for this compound in managing inflammatory responses .

Applications in Drug Delivery

This compound's unique chemical structure allows it to be utilized in drug delivery systems:

- Cationic Liposomes : Research has shown that modifying lipid tail structures can enhance drug loading capabilities in liposomal carriers. Linoleoyl-based lipids have been incorporated into cationic liposomes to improve the solubility and delivery of chemotherapeutic agents like paclitaxel .

- Enhanced Solubility : The incorporation of linoleic acid derivatives into liposomal formulations has been demonstrated to significantly increase drug solubility while maintaining low toxicity levels .

Case Studies and Research Findings

属性

CAS 编号 |

7459-33-8 |

|---|---|

分子式 |

C18H31ClO |

分子量 |

298.9 g/mol |

IUPAC 名称 |

(9E,12E)-octadeca-9,12-dienoyl chloride |

InChI |

InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6+,10-9+ |

InChI 键 |

FBWMYSQUTZRHAT-AVQMFFATSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)Cl |

手性 SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl |

规范 SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)Cl |

Key on ui other cas no. |

7459-33-8 |

Pictograms |

Corrosive |

同义词 |

(9Z,12Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-Octadeca-9,12-dienoyl Chloride; Linoleic Acid Chloride; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。